5-HT2C Potency Compared to Lorcaserin
mCPP exhibits potent agonist activity at the human 5-HT2C receptor, with EC50 values ranging from 13 to 170 nM in calcium mobilization assays [1]. This potency is comparable to the selective 5-HT2C agonist lorcaserin, which has a Ki of 15 nM at the same receptor [2]. However, unlike lorcaserin which displays 18- to 104-fold selectivity over 5-HT2A and 5-HT2B receptors, mCPP acts as a non-selective agonist, activating 5-HT2A (EC50 = 75-167 nM) and 5-HT2B (EC50 = 125 nM) with similar efficacy [1]. This differential selectivity is critical: mCPP serves as a broad-spectrum serotonergic probe, whereas lorcaserin is a highly selective tool for 5-HT2C-specific studies.
| Evidence Dimension | 5-HT2C receptor functional activation (EC50) |
|---|---|
| Target Compound Data | mCPP: EC50 = 13-170 nM |
| Comparator Or Baseline | Lorcaserin: Ki = 15 nM (binding affinity) |
| Quantified Difference | Comparable potency; mCPP is non-selective, lorcaserin is selective |
| Conditions | Human recombinant 5-HT2C receptor expressed in CHO-K1 or HEK293 cells; calcium mobilization assay (FLIPR) |
Why This Matters
For researchers requiring a potent 5-HT2C agonist that also engages other 5-HT2 subtypes, mCPP is the appropriate choice; for studies demanding exclusive 5-HT2C targeting, lorcaserin is preferred.
- [1] BindingDB. 1-(3-chlorophenyl)piperazine (CHEMBL478). Functional activity at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. BindingDB Entry BDBM50001915. View Source
- [2] Thomsen WJ, Grottick AJ, Menzaghi F, et al. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. J Pharmacol Exp Ther. 2008 May;325(2):577-87. doi: 10.1124/jpet.107.133348. PMID: 18252809. View Source
